Ginsenoside Rh1 is a natural product classified as a protopanaxatriol ginsenoside [, ]. It is one of the major bioactive components extracted from red ginseng, which is the steamed root of Panax ginseng C.A. MEYER, a plant belonging to the Araliaceae family [, , ]. Red ginseng is widely used for enhancing cognitive function and physical health [, ]. Ginsenoside Rh1 is considered a minor saponin, meaning it is found in relatively low concentrations in natural ginseng [, ].
Ginsenoside Rh1 is classified as a protopanaxtriol-type saponin, which is one of the major classes of ginsenosides found in Panax ginseng. It is formed through the metabolic conversion of other ginsenosides such as Rg1 and Re by intestinal microbiota following oral administration. The compound has been isolated from red ginseng and is noted for its relatively low abundance compared to other ginsenosides .
Ginsenoside Rh1 can be synthesized through enzymatic hydrolysis of ginsenoside Rf using recombinant β-glucosidase derived from Aspergillus niger. In this process:
Further modifications can be made to enhance the properties of Ginsenoside Rh1. For instance, a mono-ester derivative (ginsenoside-ORh1) was synthesized by modifying Ginsenoside Rh1 with octanoyl chloride, achieving a yield of 53% .
Ginsenoside Rh1 exhibits a complex molecular structure characterized by multiple hydroxyl groups and sugar moieties. Its molecular formula is , with a molecular weight of approximately 494.65 g/mol. The structural features include:
Ginsenoside Rh1 participates in various chemical reactions that modify its structure and enhance its biological activity:
The pharmacological effects of Ginsenoside Rh1 are attributed to its ability to modulate various signaling pathways:
Ginsenoside Rh1 possesses distinct physical and chemical properties:
Ginsenoside Rh1 has garnered attention for its potential applications in various fields:
Ginsenosides represent the primary bioactive constituents of Panax species (Araliaceae family), which have been revered for millennia in traditional Asian medicine. Panax ginseng C.A. Meyer (Asian ginseng) has been documented in Chinese medical texts since the Shennong Bencao Jing (circa 100 AD), where it was prized for its adaptogenic, rejuvenating, and vitality-enhancing properties [5] [9]. The ethnopharmacological applications of ginseng encompassed treatments for fatigue, cognitive decline, cardiovascular insufficiency, and overall Qi deficiency. This historical usage established ginseng as the "King of Herbs" across multiple traditional medical systems, including Traditional Chinese Medicine (TCM), Korean medicine, and Japanese Kampo [7] [9].
The scientific isolation and characterization of ginsenosides began in the 20th century, with the first saponins identified from Panax ginseng roots in the 1960s. Ginsenoside Rh1 (Rh1) specifically emerged as a transformation product during the steaming process that converts fresh ginseng to red ginseng—a traditional preparation method known to enhance bioavailability and alter pharmacological profiles. This thermal processing facilitates the deglycosylation of major ginsenosides like Re and Rg1, yielding Rh1 as a significant bioactive metabolite [2] [8]. The traditional recognition of red ginseng's superior therapeutic efficacy correlates with modern scientific understanding of rare ginsenosides like Rh1 possessing enhanced bioavailability and bioactivity compared to their primary counterparts.
Ginsenoside Rh1 (C36H60O9; molecular weight: 638.87 g/mol) belongs to the protopanaxatriol (PPT)-type saponins, characterized by a four-ring, steroid-like dammarane skeleton with hydroxyl groups at C-3, C-6, and C-20 positions. This classification distinguishes it from protopanaxadiol (PPD)-type saponins (e.g., Rb1, Rg3), which lack the hydroxylation at C-6 [1] [5] [9]. Within the PPT subclass, Rh1 is specifically identified as 3β,6β,12β-trihydroxydammar-24-en-20-O-β-D-glucopyranoside, featuring a single glucose moiety attached at the C-20 hydroxyl group [8] [9].
Structural Characteristics: The aglycone (non-sugar component) of Rh1 is protopanaxatriol. Its glycosylation pattern consists of a single β-D-glucopyranose unit at position C-20, distinguishing it from related PPT saponins like Rg1 (diglucosylated at C-6 and C-20) and Re (glucose-rhamnose disaccharide at C-6 and glucose at C-20). The absence of glycosylation at C-6 contributes to its intermediate polarity and metabolic stability compared to more polar precursors [5] [9].
Stereochemical Features: Rh1 exists in two epimeric forms—20(S)-ginsenoside Rh1 and 20(R)-ginsenoside Rh1—differing in the configuration at carbon-20. The 20(S)-epimer predominates in natural sources and exhibits greater biological activity in most pharmacological assays. The C-20 epimerization occurs during thermal processing (steaming) or acid treatment of ginseng roots through dehydration-rehydration mechanisms [1] [2].
Table 1: Classification of Ginsenoside Rh1 Within Protopanaxatriol-Type Saponins
Structural Feature | Ginsenoside Rh1 | Related PPT Ginsenosides |
---|---|---|
Aglycone Core | Protopanaxatriol | Protopanaxatriol |
C-6 Position | -OH (Unglycosylated) | -Glc (Rg1), -Glc-Rha (Re) |
C-20 Position | -O-Glucose | -O-Glucose (Rg1, Re, Rf) |
C-3 Position | -OH | -OH |
Natural Abundance | Rare (<0.1% in raw root) | Major (Rg1: 15–20% in raw root) |
Traditional pharmacological research focused predominantly on major ginsenosides (Rg1, Re, Rb1, Rc, Rd) due to their abundance in ginseng roots (1–20% dry weight). However, recent evidence indicates these polar compounds exhibit limited bioavailability (<5% absorption) due to poor intestinal permeability and extensive microbial metabolism [2] [7]. This recognition has shifted scientific attention toward rare ginsenosides like Rh1, which typically occur at concentrations <0.1% in raw roots but demonstrate significantly enhanced absorption and tissue distribution [2] [10].
Key research gaps driving contemporary interest include:
Table 2: Comparative Bioavailability Parameters of Ginsenosides
Parameter | Major Ginsenosides (e.g., Rg1) | Rare Ginsenosides (e.g., Rh1) |
---|---|---|
Natural Abundance | High (1–20% dry weight) | Very low (<0.1% dry weight) |
Intestinal Absorption | Low (<5%) | Moderate (15–30%) |
Primary Sources | Raw ginseng roots | Steamed ginseng, fermented products |
Microbial Transformation | Extensive (e.g., Rg1 → Rh1 → PPT) | Limited |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7